

# (S)-GLPG0974: A Technical Guide for Drug Development Professionals

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An In-depth Review of the Potent and Selective FFA2 Antagonist

### Introduction

(S)-GLPG0974 is an experimental small molecule that functions as a potent and selective antagonist of the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43).[1] Initially investigated for the treatment of ulcerative colitis, GLPG0974 has become a valuable pharmacological tool for studying the physiological and pathological roles of the FFA2 receptor.[1] This document provides a comprehensive technical overview of (S)-GLPG0974, including its chemical properties, mechanism of action, preclinical and clinical data, and detailed experimental protocols.

## **Chemical and Physical Properties**

**(S)-GLPG0974**, with the IUPAC name 4-[[(2R)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid, is a well-characterized compound with the following properties:



Property	Value
Molecular Formula	C25H25CIN2O4S
Molecular Weight	485.00 g/mol [2]
CAS Number	1391076-61-1
Appearance	White to beige powder[2]
Purity	≥98% (HPLC)[3]
Solubility	Soluble to 100 mM in DMSO and 100 mM in ethanol.[3]
SMILES	C[C@@]1(CCN1C(=0)C2=CSC3=CC=CC=C32 )C(=0)N(CCCC(=0)0)CC4=CC(=CC=C4)Cl
InChI Key	MPMKMQHJHDHPBE-RUZDIDTESA-N[2]

## **Mechanism of Action: FFA2 Antagonism**

**(S)-GLPG0974** exerts its pharmacological effects by competitively blocking the FFA2 receptor. FFA2 is a G-protein coupled receptor (GPCR) activated by endogenous short-chain fatty acids (SCFAs) like acetate and propionate, which are produced by gut microbiota.[4] The activation of FFA2, particularly on immune cells such as neutrophils, plays a significant role in inflammatory responses.[4]

FFA2 signaling is versatile, coupling to both Gαi/o and Gαq/11 pathways.[5][6]

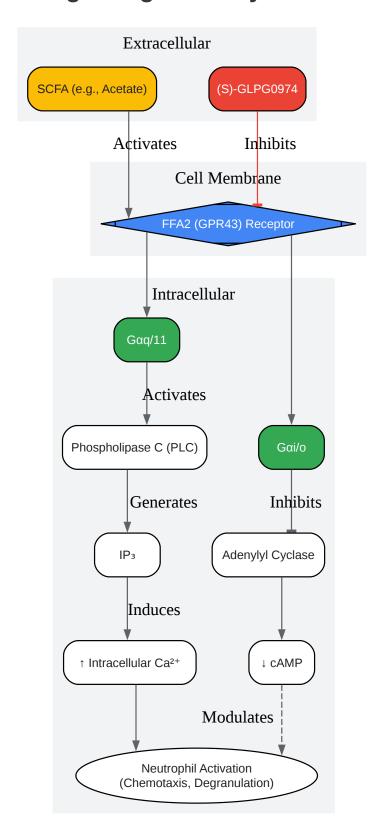
- Gαi/o Pathway: Activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
- Gαq/11 Pathway: Activation stimulates phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> triggers the release of calcium (Ca<sup>2+</sup>) from intracellular stores, a key signal for neutrophil activation and chemotaxis.[7]

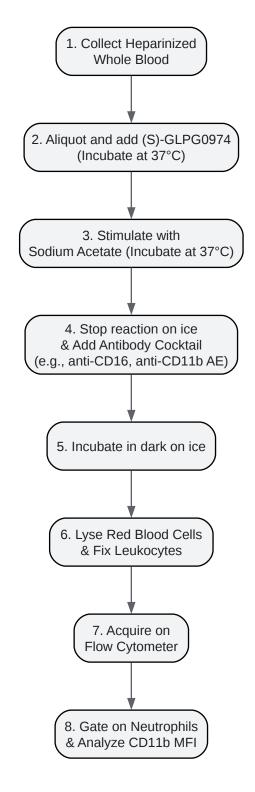
By binding to FFA2, GLPG0974 prevents SCFAs from activating these downstream signaling cascades, thereby inhibiting neutrophil activation, migration, and the subsequent inflammatory



processes.[8]

## **FFA2 Signaling Pathway and Point of Inhibition**







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